molecular formula C18F15P B075049 Tris(pentafluorophenyl)phosphine CAS No. 1259-35-4

Tris(pentafluorophenyl)phosphine

Cat. No.: B075049
CAS No.: 1259-35-4
M. Wt: 532.1 g/mol
InChI Key: FQLSDFNKTNBQLC-UHFFFAOYSA-N
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Description

Tris(pentafluorophenyl)phosphine is an organophosphorus compound with the chemical formula (C6F5)3P. It is a white to yellow crystalline solid that is insoluble in water. This compound is known for its use as a ligand in coordination chemistry and catalysis due to its electron-withdrawing properties .

Mechanism of Action

Target of Action

Tris(pentafluorophenyl)phosphine, also known as TPFPP, is an organophosphorus compound . It primarily targets high voltage batteries, acting as an additive . It is also used as a building block, coupling reagent, and derivatizing reagent .

Mode of Action

TPFPP interacts with its targets by improving the cycling performance of high voltage lithium-ion batteries . It is used as an electrolyte additive, which enhances the conductivity of the battery . Theoretical calculations predict that TPFPP is preferably oxidized compared to the solvents .

Biochemical Pathways

It is known that tpfpp plays a role in the electrochemical behaviors and surface chemistry of certain compounds . For instance, it has been used in the study of LiNi0.5Mn1.5O4, a compound used in lithium-ion batteries .

Pharmacokinetics

It is known that tpfpp is insoluble in water , which may impact its bioavailability.

Result of Action

The addition of TPFPP into the electrolyte of a lithium-ion battery improves the battery’s cycling performance . Electrochemical measurements and XPS analyses show that a protective film is formed on LiNi0.5Mn1.5O4 when TPFPP is used, which contributes to the cycling performance improvement of the cell .

Action Environment

The action, efficacy, and stability of TPFPP can be influenced by environmental factors. For instance, it should be stored in a cool, dry, well-ventilated area away from incompatible substances . It is also recommended to handle TPFPP under inert gas . These conditions help maintain the stability and effectiveness of TPFPP.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(pentafluorophenyl)phosphine can be synthesized through the reaction of pentafluorophenylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

3C6F5MgBr+PCl3(C6F5)3P+3MgBrCl3 C_6F_5MgBr + PCl_3 \rightarrow (C_6F_5)_3P + 3 MgBrCl 3C6​F5​MgBr+PCl3​→(C6​F5​)3​P+3MgBrCl

The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction and purification processes to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions

Tris(pentafluorophenyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-fluorophenyl)phosphine
  • Tris(4-trifluoromethylphenyl)phosphine
  • Tris(2,4,6-trimethylphenyl)phosphine
  • Triphenylphosphine

Uniqueness

Tris(pentafluorophenyl)phosphine is unique due to its strong electron-withdrawing properties, which make it particularly effective in stabilizing metal centers and enhancing catalytic activity. This sets it apart from other similar compounds that may not have as strong electron-withdrawing effects .

Properties

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLSDFNKTNBQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18F15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154988
Record name Tris(pentafluorophenyl)phosphine
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Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259-35-4
Record name Tris(pentafluorophenyl)phosphine
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Record name Tris(pentafluorophenyl)phosphine
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Record name Tris(pentafluorophenyl)phosphine
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Record name Tris(pentafluorophenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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